molecular formula C9H8Br2O2 B184731 1-(3,5-Dibromo-4-methoxyphenyl)ethanone CAS No. 79324-79-1

1-(3,5-Dibromo-4-methoxyphenyl)ethanone

Cat. No.: B184731
CAS No.: 79324-79-1
M. Wt: 307.97 g/mol
InChI Key: YZLSJKQCNFBAOB-UHFFFAOYSA-N
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Description

1-(3,5-Dibromo-4-methoxyphenyl)ethanone is a brominated acetophenone derivative characterized by a phenyl ring substituted with bromine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and an acetyl group at the 1 position. The methoxy substituent distinguishes it from hydroxylated analogs, influencing its electronic properties and biological interactions.

Properties

CAS No.

79324-79-1

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

1-(3,5-dibromo-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Br2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3

InChI Key

YZLSJKQCNFBAOB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C(=C1)Br)OC)Br

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent types (halogens, hydroxyl, methoxy) and positions. Representative examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
1-(3,5-Dibromo-4-methoxyphenyl)ethanone 3,5-Br, 4-OCH₃ C₉H₈Br₂O₂ 308.97 -
1-(3,5-Dibromo-4-hydroxyphenyl)ethanone 3,5-Br, 4-OH C₈H₆Br₂O₂ 294.94
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone 4-OH, 3,5-OCH₃ C₁₀H₁₂O₄ 196.20
1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone 2-OH, 3,5-OCH₃ C₁₀H₁₂O₄ 196.20
1-(4-Bromo-3,5-dimethylphenyl)ethanone 4-Br, 3,5-CH₃ C₁₀H₁₁BrO 227.10

Key Observations :

  • Bromine vs. Methoxy groups are electron-donating, altering electronic density compared to hydroxyl groups .
  • Positional Effects: Substituent positions (e.g., 2-OH vs. For example, 1-(2-hydroxy-3,5-dimethoxyphenyl)ethanone exhibits distinct crystallographic packing compared to 4-substituted analogs .

Physicochemical Properties

  • Solubility: Brominated derivatives like 1-(3,5-dibromo-4-hydroxyphenyl)ethanone are less polar than methoxy analogs due to reduced hydrogen-bonding capacity .
  • Melting Points: Hydroxylated analogs (e.g., 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone) exhibit higher melting points (184–186°C) compared to methoxy-substituted compounds, attributed to stronger intermolecular hydrogen bonding .

Enzymatic Inhibition

  • α-Glucosidase Inhibition: Methoxylation at C-4 in acetophenone derivatives correlates with reduced IC₅₀ values (increased inhibitory activity). For instance, 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone shows enhanced activity compared to hydroxylated analogs .
  • Antimicrobial Effects: Ethanone derivatives, including brominated and methoxylated compounds, exhibit antibacterial properties. For example, 1-(2-hydroxy-4-methoxyphenyl)ethanone is identified in plant extracts with activity against tomato pathogens .

Structure-Activity Relationships (SAR)

  • Halogen Effects : Bromine atoms enhance electrophilicity and may improve binding to enzymatic pockets.
  • Hydroxyl vs. Methoxy : Hydroxyl groups facilitate hydrogen bonding but reduce metabolic stability, whereas methoxy groups improve lipophilicity and bioavailability .

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